3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID
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Overview
Description
3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps. One of the key steps includes the formation of the thiazolo[3,2-a]pyrimidine core, which is achieved through the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with thioamides under specific conditions . The reaction conditions typically involve the use of a base and an organic solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C30H25BrN2O8S |
---|---|
Molecular Weight |
653.5g/mol |
IUPAC Name |
3-[5-[(Z)-[5-(2-bromo-4,5-dimethoxyphenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C30H25BrN2O8S/c1-5-40-29(37)25-15(2)32-30-33(26(25)19-13-22(38-3)23(39-4)14-20(19)31)27(34)24(42-30)12-18-9-10-21(41-18)16-7-6-8-17(11-16)28(35)36/h6-14,26H,5H2,1-4H3,(H,35,36)/b24-12- |
InChI Key |
ZOYFQDSRAOSRQI-MSXFZWOLSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)/C(=C/C4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3Br)OC)OC)C(=O)C(=CC4=CC=C(O4)C5=CC(=CC=C5)C(=O)O)S2)C |
Origin of Product |
United States |
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